N-([2,2'-bifuran]-5-ylmethyl)-2-(m-tolyl)acetamide
CAS No.: 2034436-44-5
Cat. No.: VC4476164
Molecular Formula: C18H17NO3
Molecular Weight: 295.338
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034436-44-5 |
|---|---|
| Molecular Formula | C18H17NO3 |
| Molecular Weight | 295.338 |
| IUPAC Name | N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-(3-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C18H17NO3/c1-13-4-2-5-14(10-13)11-18(20)19-12-15-7-8-17(22-15)16-6-3-9-21-16/h2-10H,11-12H2,1H3,(H,19,20) |
| Standard InChI Key | MQGVUEAMUGURAS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CC(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises two fused furan rings (bifuran) at the 2,2'-positions, with a methylene bridge (-CH2-) connecting the bifuran system to the acetamide nitrogen. The acetamide group is further substituted with a meta-tolyl (m-tolyl) group, introducing a methyl-substituted benzene ring at the acetamide’s α-position. The molecular formula is C18H17NO3, with a calculated molecular weight of 295.34 g/mol.
Key Structural Features:
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Bifuran Core: The 2,2'-bifuran moiety contributes planar aromaticity and potential for π-π interactions, common in bioactive molecules.
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Acetamide Linkage: The -NHCOCH2- group enables hydrogen bonding and participation in nucleophilic reactions.
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m-Tolyl Substituent: The meta-methylbenzene group introduces hydrophobicity and steric effects, influencing solubility and binding affinity.
Theoretical Physicochemical Properties
Using computational tools such as the Lipinski Rule of Five and Veber’s Criteria, the following properties are predicted:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 2.8 ± 0.3 (moderate lipophilicity) |
| Water Solubility | ~0.1 mg/mL (low) |
| Hydrogen Bond Donors | 1 (amide -NH) |
| Hydrogen Bond Acceptors | 4 (two furan O, amide O, and carbonyl O) |
| Polar Surface Area | ~70 Ų |
These properties suggest moderate bioavailability, with potential for central nervous system penetration due to its lipophilic nature.
Synthesis and Manufacturing Approaches
Retrosynthetic Analysis
The synthesis of N-([2,2'-bifuran]-5-ylmethyl)-2-(m-tolyl)acetamide can be conceptualized through two primary fragments:
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Bifuranmethyl Amine: Derived from 2,2'-bifuran-5-carbaldehyde via reductive amination.
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m-Tolyl Acetyl Chloride: Prepared by chlorination of m-tolylacetic acid.
Coupling these fragments via amide bond formation would yield the target compound.
Step 1: Synthesis of Bifuranmethyl Amine
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Bifuran Aldehyde Preparation:
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Reductive Amination:
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Reaction with ammonium acetate and sodium cyanoborohydride in methanol to yield 5-(aminomethyl)-2,2'-bifuran.
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Step 2: Preparation of m-Tolyl Acetyl Chloride
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Chlorination of m-tolylacetic acid using thionyl chloride (SOCl2) in dichloromethane.
Step 3: Amide Coupling
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React bifuranmethyl amine with m-tolyl acetyl chloride in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF).
Critical Reaction Parameters:
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Temperature: 0–25°C to minimize side reactions.
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Solvent: THF or dichloromethane for optimal solubility.
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Catalysis: DMAP (4-dimethylaminopyridine) to accelerate acylation.
Chemical Reactivity and Functionalization
Oxidation of the Bifuran Moiety
The electron-rich furan rings are susceptible to oxidation, potentially forming diketones or lactones. For example, treatment with m-chloroperbenzoic acid (mCPBA) could epoxidize the furan rings, while strong oxidants like KMnO4 might cleave the rings to dicarboxylic acids.
Nucleophilic Substitution at the Acetamide Group
The α-hydrogen of the acetamide’s methylene group (-CH2-) is acidic (pKa ~25), enabling deprotonation and alkylation. For instance, reaction with methyl iodide in the presence of LDA (lithium diisopropylamide) could yield N-alkylated derivatives.
Hydrogenation of the Furan Rings
Catalytic hydrogenation (H2/Pd-C) would saturate the furan rings to tetrahydrofuran analogs, altering the compound’s rigidity and electronic profile.
Industrial and Material Science Applications
Polymer Additives
Bifuran derivatives are employed as crosslinking agents in epoxy resins. The acetamide group could enhance adhesion to polar substrates, making the compound useful in coatings or composites.
Organic Electronics
The conjugated bifuran system may serve as a building block for organic semiconductors. Thin-film transistors (TFTs) incorporating such derivatives could exhibit improved charge carrier mobility.
Comparison with Structural Analogs
| Compound | Key Differences | Biological Activity |
|---|---|---|
| N-([2,3'-Bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide | Halogen substituents (Cl, F) | Antiviral, enzyme inhibition |
| 2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | Hydroxyethyl and methoxy groups | Analgesic, neuroprotective |
The absence of halogens and presence of m-tolyl in the target compound may reduce toxicity compared to chlorinated analogs while retaining bioactivity.
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